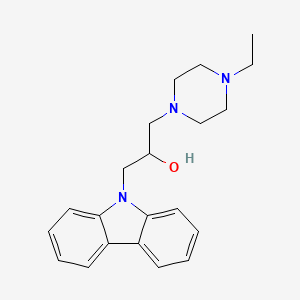
1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol is a chemical compound that belongs to the class of carbazole-based compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinases, modulation of neurotransmitter systems, and regulation of gene expression. The compound has been found to interact with various cellular targets, including enzymes, receptors, and ion channels, leading to its pharmacological effects.
Biochemical and Physiological Effects
1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol has been shown to have several biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. The compound also has antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. In addition, it has been shown to regulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine, leading to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol is its versatility in various research applications. It can be used in medicinal chemistry, material science, and organic electronics. The compound is relatively easy to synthesize, and its purity and yield can be optimized by adjusting the reaction conditions. However, one of the limitations of the compound is its potential toxicity, which can limit its use in certain applications. Further studies are needed to determine the safety and efficacy of the compound in different research settings.
Direcciones Futuras
1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol has several potential future directions for research. One of the areas of interest is its application in organic electronics. The compound has been found to exhibit good charge transport properties, making it a potential candidate for use in organic solar cells and light-emitting diodes. Another area of interest is its application in drug discovery. Further studies are needed to determine its potential as a drug candidate for the treatment of various diseases. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its pharmacological effects.
Métodos De Síntesis
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol involves the reaction of 9H-carbazole with 4-ethylpiperazine in the presence of a suitable solvent and a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the ratio of reactants.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(4-ethylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-22-11-13-23(14-12-22)15-17(25)16-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-10,17,25H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRMLYXXFRJZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

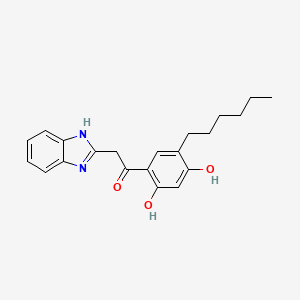

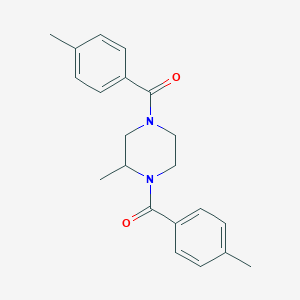
![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2745941.png)
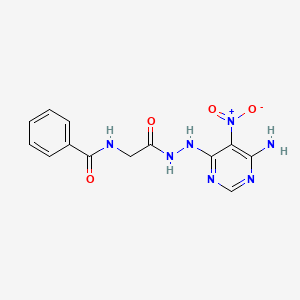
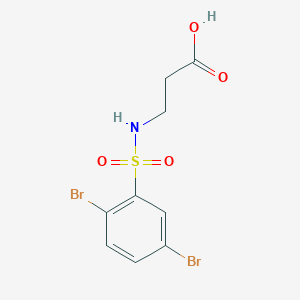
![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)
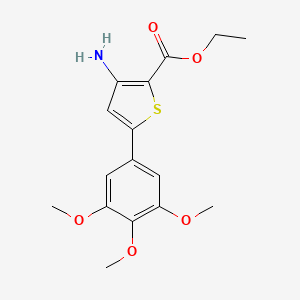
![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)
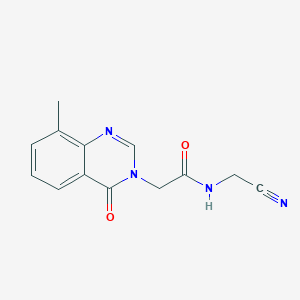
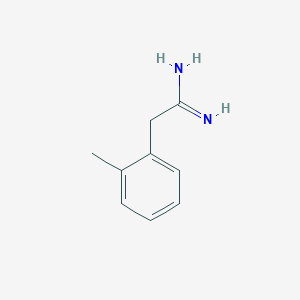
![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)
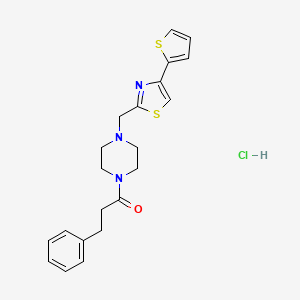
![4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2745960.png)